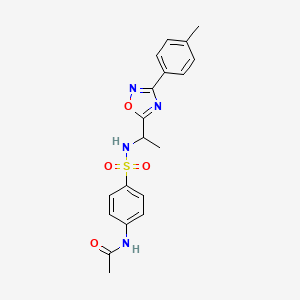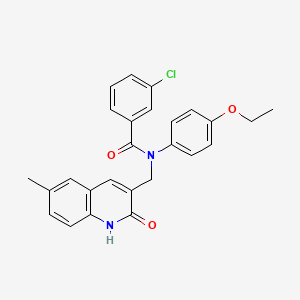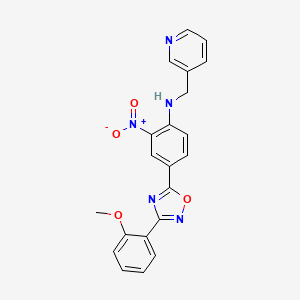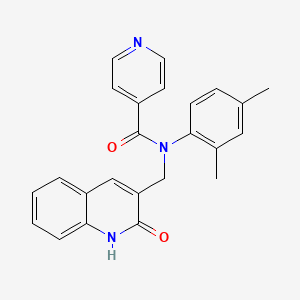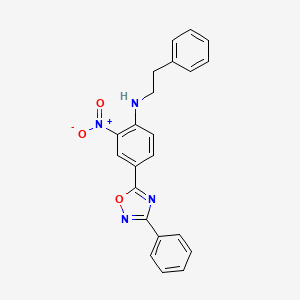
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CTOP, is a synthetic compound that has been widely used in scientific research. CTOP belongs to the family of opioid peptides and acts as a selective antagonist of the delta-opioid receptor.
Mécanisme D'action
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a competitive antagonist of the delta-opioid receptor. It binds to the receptor and prevents the binding of endogenous ligands such as enkephalins and endorphins. This results in the inhibition of the downstream signaling pathways that are activated by the delta-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the analgesic effects of delta-opioid receptor agonists, indicating its role as an antagonist. This compound has also been shown to inhibit the rewarding effects of drugs of abuse such as cocaine and morphine, indicating its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its high selectivity for the delta-opioid receptor. This allows for specific targeting of this receptor without affecting other opioid receptors. However, one of the limitations of this compound is its relatively low potency compared to other delta-opioid receptor antagonists. This requires higher concentrations of this compound to achieve the desired effects, which can be a limiting factor in some experiments.
Orientations Futures
For the use of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide include the study of its role in mood regulation and the development of more potent and selective delta-opioid receptor antagonists.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-chlorobenzaldehyde with m-tolyl hydrazine to form 4-chloro-N-(m-tolyl)benzohydrazide. This compound is then reacted with ethyl 2-bromoacetate to form 4-chloro-N-(m-tolyl)-2-bromoacetanilide. The final step involves the reaction of 4-chloro-N-(m-tolyl)-2-bromoacetanilide with sodium azide to form this compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively used in scientific research to study the delta-opioid receptor. The delta-opioid receptor is a G protein-coupled receptor that is involved in the regulation of pain, mood, and addiction. This compound acts as a selective antagonist of the delta-opioid receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-3-2-4-13(11-12)18-21-17(24-22-18)10-9-16(23)20-15-7-5-14(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZPTMNYOFEVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



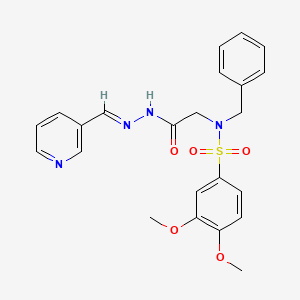
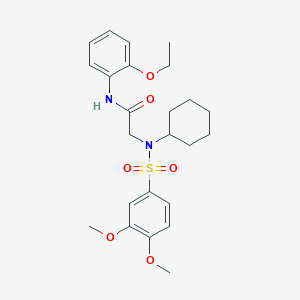

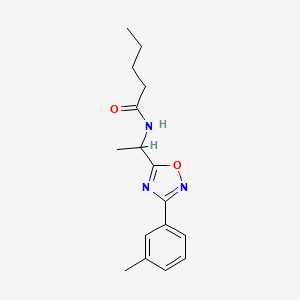
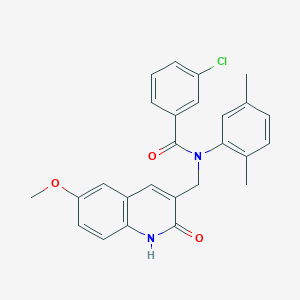
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
